Welcome to the BenchChem Online Store!
molecular formula C12H19NO B8351946 3-(1-Cyclobutylamino)-5,5-dimethyl-2-cyclohexen-1-one

3-(1-Cyclobutylamino)-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B8351946
M. Wt: 193.28 g/mol
InChI Key: OTVBTGSOAJRIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08106086B2

Procedure details

To a toluene solution (30 ml) of 1,3-cyclohexanedione (1.40 g, 10.0 mmol), cyclopentylamine (782 mg, 11.0 mmol) and boron trifluoride diethyl ether complex (1.56 g, 11.0 mmol) were added at room temperature and the mixture was stirred under reflux for 14 hours. After concentrating the liquid reaction mixture under reduced pressure, a 5% aqueous sodium hydroxide solution was added. The liquid reaction mixture was extracted with ethyl acetate and concentrated under reduced pressure. The residue was purified by silica gel flash column chromatography. Thus, the title compound was obtained as a yellow oily product (1.64 g). 1HNMR (400 MHz, CDCl3, δ ppm): 1.06 (6H, s), 1.77-1.96 (4H, m), 2.17 (4H, d, J=7.3 Hz), 2.36-2.46 (2H, m), 3.85-3.95 (1H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
782 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)CCCC(=O)C1.[CH:9]1([NH2:14])[CH2:13][CH2:12][CH2:11]C1.[OH-:15].[Na+].[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[CH:9]1([NH:14][C:21]2[CH2:22][C:17]([CH3:1])([CH3:23])[CH2:18][C:19](=[O:15])[CH:20]=2)[CH2:11][CH2:12][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
782 mg
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hours
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)NC1=CC(CC(C1)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.